

An In-Depth Technical Guide to IR 754 Carboxylic Acid

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Compound of Interest

Compound Name: IR 754 Carboxylic Acid

Cat. No.: B15551793

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CAS Number: 2311980-68-2

Synonyms: 2-((1E,3Z,5E,7E)-4-Carboxy-7-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl)-1,3,3-trimethyl-3H-indolium iodide

Introduction

IR 754 Carboxylic Acid is a near-infrared (NIR) heptamethine cyanine dye.^{[1][2]} This class of organic fluorophores is of significant interest to researchers in drug development, cell biology, and medical imaging due to their spectral properties in the NIR window (700-900 nm), where biological tissues exhibit minimal autofluorescence and deeper light penetration. The presence of a carboxylic acid group provides a versatile handle for conjugation to various biomolecules, making it a valuable tool for targeted imaging and therapeutic applications.^[3]

This technical guide provides a comprehensive overview of the available data on **IR 754 Carboxylic Acid**, including its physicochemical properties, and offers generalized experimental protocols for its application based on the established use of similar heptamethine cyanine dyes.

Physicochemical and Spectral Properties

Quantitative data for **IR 754 Carboxylic Acid** is primarily available from commercial suppliers. A summary of these properties is presented in the table below. It is important to note that comprehensive, peer-reviewed studies detailing the photophysical properties under various experimental conditions are currently limited.

Property	Value	Source
CAS Number	2311980-68-2	[1][4]
Molecular Formula	C ₃₀ H ₃₃ IN ₂ O ₂	[1]
Molecular Weight	580.50 g/mol	[1]
Appearance	Green to dark green powder/crystals	[5]
Purity	≥80% (HPLC)	[5]
Storage Conditions	4°C, sealed, away from moisture and light	[1]
λ _{max} (in Methanol)	745-750 nm	[5]

Experimental Protocols

The following are generalized experimental protocols for the use of **IR 754 Carboxylic Acid** as a fluorescent probe. These protocols are based on standard procedures for other carboxy-functionalized cyanine dyes and should be optimized for specific applications.

General Procedure for Labeling Biomolecules

The carboxylic acid group on IR 754 allows for covalent conjugation to primary amines on proteins, peptides, or other biomolecules through the formation of an amide bond. This typically requires activation of the carboxylic acid.

Materials:

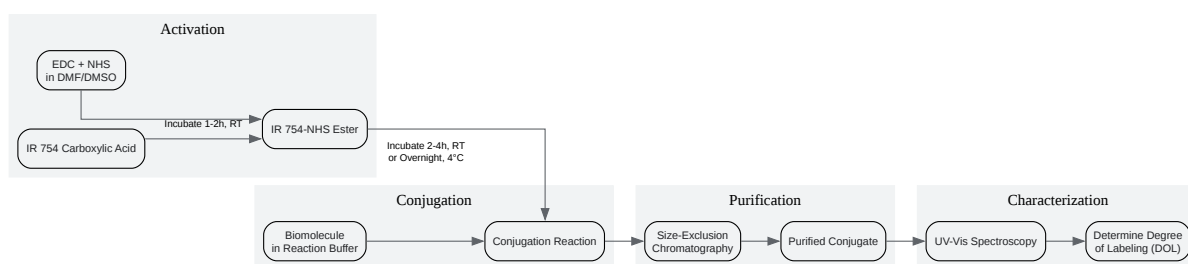
- **IR 754 Carboxylic Acid**
- Biomolecule of interest (e.g., antibody, peptide) in a suitable buffer (e.g., PBS, pH 7.4)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)

- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Protocol:

- **Activation of IR 754 Carboxylic Acid:**
 - Dissolve **IR 754 Carboxylic Acid** in a minimal amount of anhydrous DMF or DMSO.
 - Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the dye solution.
 - Incubate the reaction mixture at room temperature for 1-2 hours to form the NHS-ester.
- **Conjugation to Biomolecule:**
 - Dissolve the biomolecule in the reaction buffer.
 - Slowly add the activated IR 754-NHS ester solution to the biomolecule solution while gently stirring. The molar ratio of dye to biomolecule should be optimized, but a starting point of 10:1 is common.
 - Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
- **Purification of the Conjugate:**
 - Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
 - Collect the fractions containing the labeled biomolecule, which will typically elute first.
 - Monitor the fractions by measuring absorbance at both 280 nm (for protein) and ~750 nm (for the dye).

- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~750 nm and using the Beer-Lambert law.



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Figure 1. General workflow for labeling biomolecules with **IR 754 Carboxylic Acid**.

Cellular Imaging

IR 754 Carboxylic Acid conjugates can be used for fluorescence microscopy to visualize specific targets in cells.

Materials:

- Cells cultured on glass-bottom dishes or coverslips
- IR 754-labeled biomolecule
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde)

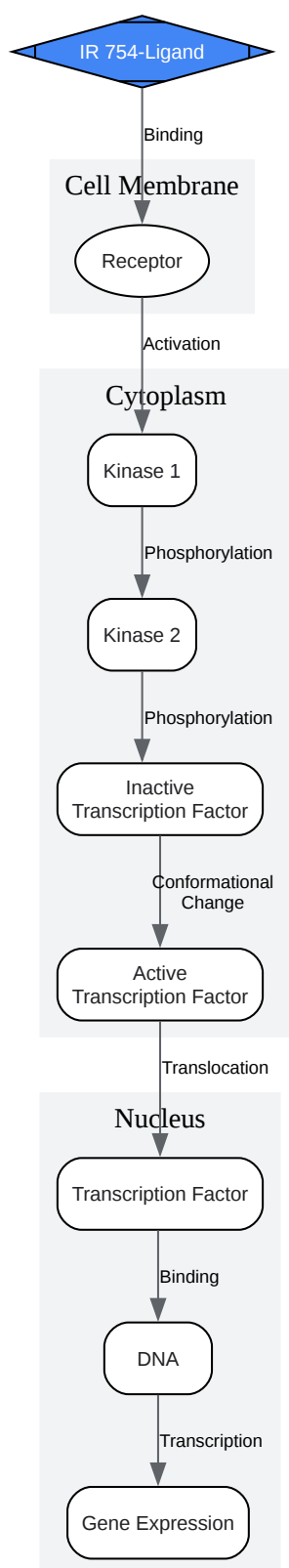
- Mounting medium
- Fluorescence microscope with appropriate NIR excitation and emission filters

Protocol:

- Cell Preparation:
 - Seed cells on a suitable imaging substrate and allow them to adhere.
 - Treat cells with experimental conditions as required.
- Labeling:
 - Incubate the cells with the IR 754-labeled biomolecule at a predetermined concentration (typically in the nM to low μ M range) in cell culture medium for a specific duration (e.g., 30 minutes to several hours). The optimal concentration and incubation time must be determined empirically.
- Washing:
 - Wash the cells three times with PBS to remove unbound conjugate.
- Fixation (Optional):
 - If required, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS.
- Imaging:
 - Mount the coverslips with an appropriate mounting medium.
 - Image the cells using a fluorescence microscope equipped with a laser line near 750 nm for excitation and a long-pass filter to collect the emitted NIR fluorescence.

Potential Applications in Signaling Pathway Analysis

While specific studies utilizing **IR 754 Carboxylic Acid** for signaling pathway analysis are not yet published, its properties make it a suitable tool for such investigations. By conjugating the dye to antibodies or ligands that target specific proteins within a signaling cascade, researchers can visualize the localization and dynamics of these proteins. For instance, it could be used to track the translocation of a transcription factor from the cytoplasm to the nucleus upon pathway activation.



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Figure 2. Hypothetical signaling pathway visualization using an IR 754-labeled ligand.

Safety and Handling

IR 754 Carboxylic Acid should be handled with care in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (gloves, lab coat, and eye protection), should be followed. The compound may cause skin and eye irritation.[4]

Conclusion

IR 754 Carboxylic Acid is a promising near-infrared fluorescent probe with significant potential for applications in biomedical research. Its carboxylic acid functionality allows for straightforward conjugation to a wide range of biomolecules, enabling targeted imaging and analysis. While specific, in-depth research on this particular compound is still emerging, the well-established utility of heptamethine cyanine dyes provides a strong foundation for its application in cellular imaging, drug delivery studies, and the investigation of complex biological processes such as signaling pathways. Further research is needed to fully characterize its photophysical properties and to demonstrate its efficacy in various experimental models.

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